Acetic acid;5-tert-butyl-2-methylphenol

Description

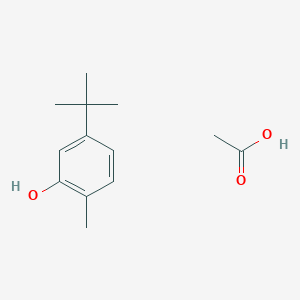

Acetic Acid (CH₃COOH) is a simple carboxylic acid with a wide range of industrial and biochemical applications. It is a key component in vinegar (4–8% aqueous solution) and is produced via methanol carbonylation or biological fermentation . Acetic acid is critical in synthesizing derivatives like acetate esters, acetic anhydride, and polymers. Its metabolic role in the tricarboxylic acid (TCA) cycle and involvement in acetyl-CoA formation underscore its biological significance .

5-tert-Butyl-2-methylphenol (CAS: 873055-35-7) is a phenolic compound with a tert-butyl group at the 5-position and a methyl group at the 2-position. It is structurally related to synthetic antioxidants like BHT (2,6-di-tert-butyl-4-methylphenol) but differs in substituent placement.

Properties

CAS No. |

62559-09-5 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

acetic acid;5-tert-butyl-2-methylphenol |

InChI |

InChI=1S/C11H16O.C2H4O2/c1-8-5-6-9(7-10(8)12)11(2,3)4;1-2(3)4/h5-7,12H,1-4H3;1H3,(H,3,4) |

InChI Key |

CDRTZJICENLLQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol

The foundational step in synthesizing acetic acid;5-tert-butyl-2-methylphenol involves the introduction of tert-butyl and methyl groups onto the phenol ring. A widely reported method employs acid-catalyzed alkylation using tert-butyl alcohol and methyl chloride as alkylating agents. In this process, phenol reacts with tert-butyl alcohol in the presence of concentrated sulfuric acid or hydrochloric acid at 60–80°C for 6–12 hours, yielding 5-tert-butyl-2-methylphenol as the intermediate. The reaction mechanism proceeds via electrophilic aromatic substitution, where the acid catalyst generates carbocation intermediates from the alkylating agents.

Key Reaction Conditions:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 60–80°C | H₂SO₄/HCl | 65–75 |

| Reaction Time | 6–12 h | ||

| Molar Ratio (Phenol:tert-butyl alcohol) | 1:1.2–1:1.5 |

Esterification with Acetic Anhydride

The phenolic intermediate is subsequently esterified with acetic anhydride to introduce the acetyl group. This step is typically conducted under reflux conditions (100–120°C) using a catalytic amount of sulfuric acid or pyridine. The reaction achieves yields of 80–85% after 4–6 hours.

Optimized Esterification Parameters:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 100–120°C | H₂SO₄ | 80–85 |

| Reaction Time | 4–6 h | ||

| Molar Ratio (Phenol:Acetic Anhydride) | 1:1.5–1:2 |

This two-step approach is favored in laboratory settings due to its simplicity and reproducibility, though it generates acidic waste requiring neutralization.

Friedel-Crafts Alkylation of Phenylacetic Acid Derivatives

An alternative route involves the Friedel-Crafts alkylation of phenylacetic acid derivatives. In this method, tert-butyl chloride reacts with a methyl-substituted phenylacetic acid precursor in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds at 0–5°C in dichloromethane or carbon disulfide, achieving yields of 70–78%.

Critical Parameters for Friedel-Crafts Alkylation:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 0–5°C | AlCl₃ | 70–78 |

| Reaction Time | 3–5 h | ||

| Solvent | CH₂Cl₂/CS₂ |

This method is advantageous for introducing bulky substituents but requires stringent moisture control and generates stoichiometric amounts of AlCl₃ waste.

Ion-Exchange Resin Catalyzed Alkylation

A greener alternative utilizes strongly acidic ion-exchange resins (e.g., Amberlyst-15) as recyclable catalysts. Adapted from methodologies developed for adamantylphenol synthesis, this approach involves reacting phenol with tert-butyl alcohol in acetic acid at 50–70°C. The resin catalyzes carbocation formation while minimizing side reactions, yielding 5-tert-butyl-2-methylphenol with 68–72% efficiency.

Advantages of Ion-Exchange Resin Catalysis:

- Recyclability: The resin retains >90% activity after 10 cycles.

- Waste Reduction: Byproduct water is converted back to acetic acid via acetic anhydride quenching, creating a near-zero-waste process.

Representative Conditions:

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 50–70°C | Amberlyst-15 | 68–72 |

| Reaction Time | 8–10 h | ||

| Solvent | Acetic Acid |

Continuous Flow Industrial Synthesis

Industrial-scale production often employs continuous flow reactors to enhance heat and mass transfer. In this setup, phenol and alkylating agents are mixed in a tubular reactor packed with heterogeneous catalysts (e.g., zeolites or sulfonated silica). Operating at 80–100°C and 10–15 bar pressure, this method achieves 80–85% conversion with a residence time of 30–60 minutes.

Industrial Process Metrics:

| Parameter | Value/Range | Catalyst | Productivity (kg/h) |

|---|---|---|---|

| Temperature | 80–100°C | Zeolite H-beta | 80–85 |

| Pressure | 10–15 bar | ||

| Residence Time | 30–60 min |

Continuous flow systems reduce energy consumption by 40% compared to batch processes, making them economically viable for large-scale manufacturing.

Alternative Catalytic Systems

Emerging catalytic systems from patent literature suggest the use of N-hydroxyphthalimide (NHPI) and iodine cocatalysts for alkylation under mild conditions. For example, a mixture of NHPI (5–15 mol%), iodine (10–20 mol%), and cobalt salts (0.1–0.6 mol%) in acetic acid solvent facilitates tert-butylation at 50–65°C with 60–70% yields.

Performance of NHPI-I₂-Co Systems:

| Catalyst Composition | Temperature | Yield (%) | Selectivity (%) |

|---|---|---|---|

| NHPI (10 mol%) + I₂ (20 mol%) + CoCl₂ (0.3 mol%) | 60°C | 69 | 92 |

These systems leverage radical pathways for alkylation, offering a departure from traditional carbocation mechanisms.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Scalability | Environmental Impact | Key Advantage |

|---|---|---|---|---|

| Two-Step Alkylation | 70–85 | Medium | Moderate (acid waste) | Simplicity |

| Friedel-Crafts | 70–78 | Low | High (AlCl₃ waste) | Bulky substituent tolerance |

| Ion-Exchange Resin | 68–72 | High | Low (recyclable) | Sustainability |

| Continuous Flow | 80–85 | Industrial | Moderate | Energy efficiency |

| NHPI-I₂-Co Catalysis | 60–70 | Experimental | Low | Novel mechanism |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;5-tert-butyl-2-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and corresponding reduced phenols.

Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.

Scientific Research Applications

Acetic acid;5-tert-butyl-2-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

Medicine: Explored for its potential therapeutic applications, including its role as an antimicrobial agent.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;5-tert-butyl-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The tert-butyl and methyl groups enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications | pKa (Acidity) |

|---|---|---|---|---|

| Acetic Acid | C₂H₄O₂ | Carboxylic acid (-COOH) | Food preservative, chemical synthesis | 4.76 |

| 5-tert-Butyl-2-methylphenol | C₁₀H₁₄O | Phenol (-OH), alkyl substituents | Antioxidant intermediates, organic synthesis | ~10 (estimated) |

| BHT (2,6-di-tert-butyl-4-methylphenol) | C₁₅H₂₄O | Phenol, tert-butyl groups | Food preservation, polymer stabilization | ~10.5 |

| Chloroacetic Acid | C₂H₃ClO₂ | Carboxylic acid, chloro group | Herbicides, pharmaceuticals | 2.87 |

Key Observations :

- Acidity: Acetic acid (pKa 4.76) is weaker than chloroacetic acid (pKa 2.87) due to the electron-withdrawing Cl group enhancing acidity via the -I effect . 5-tert-Butyl-2-methylphenol’s phenolic -OH group has higher pKa (~10) compared to carboxylic acids, limiting its proton donation capacity.

- Applications: Unlike BHT, which is widely used as an antioxidant, 5-tert-butyl-2-methylphenol’s applications are niche, focusing on synthetic intermediates. Acetic acid’s versatility spans food, chemical, and biochemical industries .

Table 2: Biochemical and Industrial Roles

Research Findings :

- Acetic Acid in Bacterial Metabolism: Overexpression of PQQ-dependent alcohol dehydrogenase (PQQ-ADH) in Acetobacter strains increases acetic acid yield by 12–15% via enhanced ethanol oxidation . Downregulation of aconitase in engineered strains reduces TCA cycle activity, slowing growth but improving acid tolerance .

- Phenolic Antioxidants: BHT/BHA combinations (1:1 molar ratio) show enhanced anti-inflammatory activity by suppressing COX-2 and TNF-α expression in macrophages . 5-tert-Butyl-2-methylphenol’s lack of para-substituents may reduce its antioxidant efficacy compared to BHT.

Q & A

Q. How can the concentration of acetic acid in a mixture be accurately determined using titration?

- Methodological Answer : Use acid-base titration with sodium hydroxide (NaOH) as the titrant and phenolphthalein as the indicator. Prepare a standardized NaOH solution (e.g., 1.00 M) and titrate a known volume of the acetic acid sample. The endpoint is marked by a persistent pink color (pH ~8.2–10.0). Calculate molarity using the equation .

Q. What safety protocols are essential when handling 5-tert-butyl-2-methylphenol in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation and skin contact. Store in a cool, ventilated area away from oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to safety data sheets (SDS) for specific first-aid measures (e.g., flushing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How can 5-tert-butyl-2-hydroxyisophthalic acid be synthesized and structurally characterized?

- Methodological Answer : Synthesis : React 5-tert-butyl-2-methylphenol with isophthalic acid derivatives under acidic conditions. Purify via recrystallization in ethanol/water. Characterization : Use NMR (H and C) to confirm substitution patterns (e.g., tert-butyl group at C5, hydroxyl at C2). IR spectroscopy can validate carboxylic acid (-COOH) and phenolic (-OH) functional groups. Mass spectrometry (MS) provides molecular ion confirmation (e.g., m/z 236.2 for ) .

Q. What advanced chromatographic techniques are suitable for separating acetic acid derivatives in complex biological matrices?

- Methodological Answer :

- Gas Chromatography (GC) : Ideal for volatile derivatives (e.g., methyl esters). Use flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX).

- HPLC : For non-volatile compounds, employ reverse-phase C18 columns and UV detection at 210–260 nm. Validate methods using spiked recovery tests (85–115% recovery range) .

Q. How can discrepancies in spectroscopic data for acetic acid derivatives be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR vs. IR : Confirm functional groups (e.g., acetic acid’s carbonyl peak at ~1700 cm in IR should align with C NMR signals at ~170 ppm).

- X-ray Crystallography : Resolve ambiguous stereochemistry in derivatives like 3-(3,5-dimethylphenyl)phenylacetic acid by analyzing crystal packing .

Q. What enzymatic assays utilize acetic acid derivatives to study cholinesterase activity?

- Methodological Answer : Principle : Cholinesterase hydrolyzes acetylcholine to choline and acetic acid. Monitor acetic acid production via pH shift or coupled enzyme systems (e.g., acetyl-CoA detection). Protocol : Incubate enzyme with substrate (acetylcholine) at 37°C, pH 7.4. Use a stopped assay with DTNB (Ellman’s reagent) to quantify thiocholine. Validate kinetic parameters (, ) using Lineweaver-Burk plots .

Data Interpretation and Contradictions

Q. How should researchers address conflicting solubility data for 5-tert-butyl-2-methylphenol in polar vs. non-polar solvents?

- Methodological Answer : Conduct systematic solubility tests in solvents (e.g., water, ethanol, hexane) at controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. Report results with Hansen solubility parameters (δ) to rationalize discrepancies (e.g., tert-butyl groups reduce polarity, favoring non-polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.